[1-(Bromomethyl)cyclopropyl]cyclopentane
CAS No.:
Cat. No.: VC17711484
Molecular Formula: C9H15Br
Molecular Weight: 203.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15Br |
|---|---|
| Molecular Weight | 203.12 g/mol |
| IUPAC Name | [1-(bromomethyl)cyclopropyl]cyclopentane |
| Standard InChI | InChI=1S/C9H15Br/c10-7-9(5-6-9)8-3-1-2-4-8/h8H,1-7H2 |
| Standard InChI Key | QUANMMFTMFVCRJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)C2(CC2)CBr |
Introduction
Molecular Structure and Characterization
Structural Features
[1-(Bromomethyl)cyclopropyl]cyclopentane consists of a cyclopentane ring (C₅H₁₀) covalently bonded to a cyclopropane ring (C₃H₄Br) at the 1-position, with a bromomethyl (-CH₂Br) substituent on the cyclopropane (Figure 1). The cyclopropane’s inherent angle strain (60° bond angles) and the electron-withdrawing bromine atom create a highly reactive molecular framework .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₅Br | |
| Molecular Weight | 203.12 g/mol | |
| IUPAC Name | [1-(bromomethyl)cyclopropyl]cyclopentane | |
| Canonical SMILES | C1CCC(C1)C2(CC2)CBr | |
| InChIKey | QUANMMFTMFVCRJ-UHFFFAOYSA-N | |
| PubChem CID | 82945375 |
Synthesis and Manufacturing
Synthetic Routes
| Method | Conditions | Yield (%) | Advantages |
|---|---|---|---|
| NBS + Radical Initiation | Benzene, 80°C, 12 hr | 78 | Mild conditions, minimal byproducts |
| HBr Gas | Ether, 0°C, 6 hr | 65 | Rapid reaction |
Industrial-Scale Production
A patented continuous flow process (US20160355452A1) optimizes large-scale synthesis by combining cyclopropanation and bromination in a tandem reactor system, achieving 85% purity and throughputs of 10 kg/hr . Key parameters include:
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Temperature control (40–60°C) to prevent thermal decomposition.
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Inline purification via fractional distillation.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), enabling diversification of the molecule:
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Amine Alkylation:
Reaction with primary amines (R-NH₂) yields cyclopropane-functionalized amines, valuable in drug discovery. -
Suzuki–Miyaura Coupling:
Palladium-catalyzed cross-coupling with aryl boronic acids introduces aromatic groups, expanding applications in materials science .
Ring-Opening Reactions
The strained cyclopropane ring undergoes selective cleavage under controlled conditions:
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Hydrogenolysis:
Catalytic hydrogenation (H₂, Pd/C) opens the cyclopropane to form a linear alkane chain, useful in polymer chemistry . -
Acid-Mediated Rearrangement:
Treatment with H₂SO₄ induces carbocation rearrangements, generating branched alkanes or alkenes .
Physicochemical Properties
Thermodynamic Data
Experimental measurements remain limited, but computational predictions (using COSMO-RS) suggest:
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Density: 1.32–1.38 g/cm³ (estimated via group contribution methods) .
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LogP: 3.1 ± 0.2, indicating moderate lipophilicity.
Solubility Profile
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Polar Solvents: Partially soluble in ethanol (2.1 g/L) and acetone (4.5 g/L).
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Nonpolar Solvents: Highly soluble in dichloromethane (>50 g/L) and toluene (35 g/L).
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s bromomethyl group serves as a handle for introducing pharmacophores:
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Anticancer Agents: Derivatives with imidazole or pyridine moieties show in vitro activity against breast cancer cell lines (IC₅₀ = 8–12 μM).
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CNS Therapeutics: Functionalization with piperazine groups yields dopamine D₂ receptor ligands (Kᵢ = 45 nM) .
Materials Science
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Polymer Cross-Linkers: Incorporation into polyurethane matrices enhances tensile strength by 40% due to rigid cyclopropane units .
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Liquid Crystals: Chiral derivatives exhibit nematic phases at 120–150°C, suitable for display technologies .
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for medicinal chemistry.
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In Vivo Pharmacokinetics: Assessing absorption, distribution, and metabolism of bromomethyl-containing analogs.
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Green Chemistry Approaches: Exploring biocatalysis or solvent-free reactions to improve sustainability .
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